molecular formula C22H24ClN3O5 B1365136 Z-Gly-gly-phe-chloromethylketone CAS No. 35172-59-9

Z-Gly-gly-phe-chloromethylketone

Cat. No. B1365136
CAS RN: 35172-59-9
M. Wt: 445.9 g/mol
InChI Key: JVPOZEGMCMVPAF-SFHVURJKSA-N
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Description

Z-Gly-gly-phe-chloromethylketone (Z-GGF-CMK) is a site-specific inhibitor of chymotrypsin . It is a synthetic compound with a molecular weight of 445.9 and a sum formula of C₂₂H₂₄ClN₃O₅ .


Molecular Structure Analysis

The molecular structure of Z-GGF-CMK is represented by the formula C22H24ClN3O5 . The exact structural details are not provided in the search results.

Mechanism of Action

Target of Action

Z-Gly-gly-phe-chloromethylketone (Z-GGF-CMK) is a site-specific inhibitor of chymotrypsin . Chymotrypsin is a serine protease that plays a crucial role in protein digestion. It cleaves peptide bonds by attacking the unreactive carbonyl group with its activated serine residue .

Mode of Action

The mode of action of Z-GGF-CMK involves irreversible inhibition of its target. The chloromethyl ketone (CMK) group in the compound is responsible for this irreversible inhibition. The CMK group covalently bonds to the –OH of a serine adjacent residue, or the –SH of an adjacent cysteine residue, on the target protein . This covalent bonding results in the permanent inactivation of the enzyme, preventing it from carrying out its function.

properties

IUPAC Name

benzyl N-[2-[[2-[[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O5/c23-12-19(27)18(11-16-7-3-1-4-8-16)26-21(29)14-24-20(28)13-25-22(30)31-15-17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,24,28)(H,25,30)(H,26,29)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPOZEGMCMVPAF-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)CCl)NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)CCl)NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30439127
Record name N-[(Benzyloxy)carbonyl]glycyl-N-[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Gly-gly-phe-chloromethylketone

CAS RN

35172-59-9
Record name N-[(Benzyloxy)carbonyl]glycyl-N-[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Z-Gly-Gly-Phe-chloromethylketone in the context of the research on murine IL-2-activated natural killer (A-NK) cells?

A: The research paper investigates the role of proteases in the cytotoxic activity of murine A-NK cells. Z-Gly-Gly-Phe-chloromethylketone is a protease inhibitor, specifically targeting chymotrypsin-like activity. [] The study found that Z-Gly-Gly-Phe-chloromethylketone significantly inhibited the chymase activity present in A-NK cells, which further suggests this protease may be involved in A-NK cell-mediated cytotoxicity against tumor cells. []

Q2: How does Z-Gly-Gly-Phe-chloromethylketone affect the A-NK cells' cytotoxic activity?

A: The research demonstrates that Z-Gly-Gly-Phe-chloromethylketone, along with other protease inhibitors targeting chymotryptic and tryptic enzymes, reduced A-NK cell-mediated cytotoxicity against P815 target cells. [] This finding suggests that the chymotryptic activity inhibited by Z-Gly-Gly-Phe-chloromethylketone plays a role in the A-NK cells' ability to kill tumor cells.

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